Thiourea, N,N'-bis(2-methylphenyl)-
Description
Significance and Context of Thiourea (B124793) Derivatives in Chemical Science
Thiourea and its derivatives are versatile building blocks in organic synthesis and have a rich history in coordination chemistry and materials science. Their ability to act as ligands for a wide range of metal ions has led to the development of numerous coordination complexes with interesting structural and catalytic properties. Furthermore, the presence of both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (the sulfur atom) allows thiourea derivatives to participate in the formation of supramolecular assemblies and to function as effective organocatalysts. In recent years, substituted thioureas have been investigated for their potential in anion recognition and sensing, highlighting their importance in supramolecular chemistry.
Research Landscape of N,N'-bis(2-methylphenyl)thiourea and Related Structures
Scope and Objectives of the Research Outline
This article aims to provide a focused and detailed overview of the chemical compound Thiourea, N,N'-bis(2-methylphenyl)-. The subsequent sections will delve into its fundamental chemical and physical properties, present a plausible synthesis route based on established methods for related compounds, and discuss the key findings from its structural analysis. The objective is to consolidate the available scientific information on this specific molecule, thereby providing a comprehensive resource for researchers interested in thiourea chemistry. The content will strictly adhere to the outlined sections, focusing solely on the scientific attributes of N,N'-bis(2-methylphenyl)thiourea.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(2-methylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C15H16N2S/c1-11-7-3-5-9-13(11)16-15(18)17-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPNNZKRAQDVPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059679 | |
| Record name | Thiourea, N,N'-bis(2-methylphenyl)- | |
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Molecular Weight |
256.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137-97-3 | |
| Record name | N,N′-Bis(2-methylphenyl)thiourea | |
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| Record name | 1,3-Bis(o-tolyl)thiourea | |
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| Record name | Di-o-tolylthiourea | |
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| Record name | Thiourea, N,N'-bis(2-methylphenyl)- | |
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| Record name | Thiourea, N,N'-bis(2-methylphenyl)- | |
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| Record name | 1,3-di-o-tolyl-2-thiourea | |
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| Record name | 1,3-BIS(O-TOLYL)THIOUREA | |
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Chemical and Physical Properties
N,N'-bis(2-methylphenyl)thiourea is a solid at room temperature with the following properties:
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆N₂S | nih.gov |
| Molecular Weight | 256.37 g/mol | nih.gov |
| CAS Number | 137-97-3 | nih.gov |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 157-159 °C | |
| Boiling Point | 367.5 °C (predicted) | |
| Density | 1.219 g/cm³ |
Synthesis of N,n Bis 2 Methylphenyl Thiourea
A common and effective method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an amine with a thiocarbonyl transfer reagent. For N,N'-bis(2-methylphenyl)thiourea, a plausible synthetic route would involve the reaction of two equivalents of 2-methylaniline (o-toluidine) with a suitable thiocarbonyl source, such as thiophosgene (B130339) or 1,1'-thiocarbonyldiimidazole (B131065) (TCDI).
The use of TCDI is often preferred due to its solid nature and the formation of imidazole (B134444) as a byproduct, which is generally easier to remove than the byproducts of thiophosgene. The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107). The probable reaction scheme is as follows:
2 (CH₃C₆H₄NH₂) + C₃H₃N₂CSN₂C₃H₃ → (CH₃C₆H₄NH)₂CS + 2 C₃H₄N₂
o-Toluidine (B26562) + 1,1'-Thiocarbonyldiimidazole → N,N'-bis(2-methylphenyl)thiourea + Imidazole
Structural Analysis
Established Synthetic Pathways
Several well-established routes are available for the synthesis of N,N'-bis(2-methylphenyl)thiourea, primarily involving the reaction of o-toluidine (B26562) with a suitable thiocarbonyl source.
Reaction of Amines with Isothiocyanates
A common and straightforward method for preparing N,N'-disubstituted thioureas is the reaction between an amine and an isothiocyanate. In the case of N,N'-bis(2-methylphenyl)thiourea, this involves the reaction of 2-methylphenyl isothiocyanate with o-toluidine.
In a typical stoichiometric approach, equimolar amounts of 2-methylphenyl isothiocyanate and o-toluidine are reacted in a suitable solvent. The nucleophilic nitrogen of o-toluidine attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of the thiourea linkage.
A general procedure involves dissolving the amine and the isothiocyanate in a solvent like dichloromethane (B109758) or tert-butanol (B103910) and stirring the mixture at room temperature. beilstein-journals.org The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product can often be isolated by simple filtration or by removing the solvent under reduced pressure, followed by purification through recrystallization.
In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic routes. One such approach involves the use of greener solvents. For instance, a one-pot method for preparing nitro N,N'-diaryl thioureas has been developed using cyrene, a bio-based solvent, as a green alternative to traditional solvents like THF, achieving nearly quantitative yields. nih.gov While this specific example deals with nitro-substituted thioureas, the principle can be extended to the synthesis of N,N'-bis(2-methylphenyl)thiourea.
Another green approach is the use of water as a reaction medium. The synthesis of unsymmetrical (thio)ureas has been demonstrated to be facile and chemoselective when carried out "on-water," which avoids the use of toxic volatile organic compounds (VOCs) and simplifies product isolation.
Mechanochemical Synthesis
Mechanochemical synthesis, which involves reactions in the solid state induced by mechanical force (e.g., ball milling), has emerged as a powerful green chemistry tool. This solvent-free or minimal-solvent approach often leads to high yields, reduced reaction times, and minimal waste generation. researchgate.netbeilstein-journals.org
The synthesis of N,N'-bis(2-methylphenyl)thiourea has been successfully achieved using a ball-milling approach. In this method, a mixture of the reactants is vigorously agitated in a stainless-steel jar with a stainless-steel ball. This process provides the energy required to initiate and sustain the chemical reaction without the need for a solvent. Spectroscopic data for 1,3-bis(2-methylphenyl)thiourea synthesized via this method confirms the identity and purity of the product. rsc.org
| Reactant 1 | Reactant 2 | Synthesis Method | Solvent | Yield | Reference |
| 2-methylphenyl isothiocyanate | o-toluidine | Ball Milling | None | High | rsc.org |
| o-toluidine | Carbon Disulfide & KOH | Ball Milling | None | High | nih.gov |
One-Pot Synthetic Strategies
One-pot syntheses offer significant advantages by combining multiple reaction steps into a single operation without the isolation of intermediates, thereby saving time, resources, and reducing waste. Several one-pot methods can be applied to the synthesis of N,N'-bis(2-methylphenyl)thiourea.
One such strategy involves the in-situ formation of the isothiocyanate intermediate. For example, an amine can be reacted with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt, which is then converted to the isothiocyanate in the same reaction vessel. Subsequent addition of another equivalent of the amine leads to the desired symmetrical thiourea. nih.gov This approach avoids the need to handle the often volatile and pungent isothiocyanate reactant separately.
Another one-pot approach involves a three-component reaction. For instance, the synthesis of 2-iminothiazoles has been achieved through a catalyst-free, one-pot reaction of amines, isothiocyanates, and nitroepoxides, where the thiourea is formed in situ. researchgate.net While the final product is different, the initial in-situ formation of the thiourea demonstrates the feasibility of one-pot strategies.
Use of Specific Reagents and Catalysts
The choice of reagents and catalysts can significantly influence the efficiency and conditions of the synthesis.
1,1'-Thiocarbonyldiimidazole (B131065) (TCDI): This is a safer and easier-to-handle alternative to highly toxic and corrosive reagents like thiophosgene (B130339). TCDI reacts with two equivalents of a primary amine to form a symmetrical thiourea. The reaction of TCDI with two equivalents of 2-amino-N,N'-dialkylaniline in dichloromethane has been shown to produce the corresponding N,N'-bis(2-dialkylaminophenyl)thioureas. nih.govresearchgate.net A similar procedure can be adapted for the synthesis of N,N'-bis(2-methylphenyl)thiourea using o-toluidine. The reaction is typically carried out by stirring a solution of TCDI and the amine in a suitable solvent like dichloromethane. nih.gov
Carbon Disulfide (CS₂): Carbon disulfide is a classical reagent for the synthesis of symmetrical thioureas from primary amines. The reaction is typically carried out in the presence of a base. A mechanochemical approach using potassium hydroxide (B78521) as a promoter for the decomposition of the intermediate dithiocarbamate salt has been reported to be effective. nih.gov In vivo studies have also shown that carbon disulfide can lead to the formation of thiourea cross-links in proteins. nih.gov
Catalysts: While many thiourea syntheses proceed without a catalyst, certain reactions can be facilitated by their use. For instance, the synthesis of 2-aminothiazoles, which involves a thiourea intermediate, has been shown to be catalyzed by a novel magnetic nanocomposite. nih.gov Although not directly applied to the synthesis of N,N'-bis(2-methylphenyl)thiourea, this highlights the potential for catalytic approaches to improve reaction efficiency.
| Reagent/Catalyst | Reactant | Product | Key Advantage | Reference |
| 1,1'-Thiocarbonyldiimidazole | o-toluidine | N,N'-bis(2-methylphenyl)thiourea | Safer alternative to thiophosgene | nih.govresearchgate.net |
| Carbon Disulfide | o-toluidine | N,N'-bis(2-methylphenyl)thiourea | Readily available reagent | nih.gov |
| Magnetic Nanocatalyst | - | 2-aminothiazoles (via thiourea intermediate) | Potential for improved efficiency and recyclability | nih.gov |
Mercury(II) Salts and Bismuth Catalysts for Thiourea Activation
The activation of the thiocarbonyl group in thiourea and its derivatives is a critical step in many synthetic transformations. While direct catalytic synthesis of N,N'-bis(2-methylphenyl)thiourea using mercury(II) or bismuth catalysts is not extensively documented, the principles of their interaction with thioureas are well-established and suggest their potential role in activating the thiourea moiety for subsequent reactions.
Mercury(II) Salts: Mercury(II) ions are known soft acids, exhibiting a strong affinity for the soft sulfur donor in the thiourea functional group. mdpi.com This interaction leads to the formation of stable mercury(II)-thiourea complexes. rdd.edu.iqresearchgate.net The synthesis of mercury(II) complexes with various N-substituted thiourea ligands, such as N-phenyl-N'-(2-pyridyl)thiourea and N-benzoyl-N'-(2-hydroxyethyl)thiourea, has been demonstrated. rdd.edu.iqresearchgate.net In these complexes, the thiourea ligand typically coordinates to the mercury(II) center through the sulfur atom. researchgate.net This coordination polarizes the C=S bond, enhancing the electrophilicity of the thiocarbonyl carbon and making it more susceptible to nucleophilic attack. This activation mechanism is fundamental in reactions where the thiourea acts as a precursor. For instance, a solution of a mercuric halide added to a hot solution of a thiourea ligand results in the immediate precipitation of a mercury(II) complex. rdd.edu.iq This principle could be applied to activate N,N'-bis(2-methylphenyl)thiourea for further functionalization.
Bismuth Catalysts: Bismuth compounds have emerged as versatile catalysts in organic synthesis, often valued for their low toxicity and unique reactivity. thieme-connect.de While specific applications in the direct synthesis of N,N'-bis(2-methylphenyl)thiourea are not prominent in the literature, the generation of bismuth-centered radicals offers a potential pathway for thiourea-related transformations. thieme-connect.de Bismuth catalysts can facilitate various coupling reactions, and their interaction with sulfur-containing compounds suggests a possible role in activating the thiourea scaffold. thieme-connect.de The activation would likely proceed through a different mechanism than with mercury, possibly involving radical pathways or Lewis acid activation, depending on the nature of the bismuth species employed.
Advanced Synthetic Approaches
Modern synthetic chemistry offers several advanced techniques that provide advantages in terms of efficiency, reaction time, and environmental impact.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has become a popular method for accelerating chemical reactions. nih.govrsc.org For the synthesis of diaryl thioureas, including N,N'-bis(2-methylphenyl)thiourea, this technique offers significant benefits. Reactions that might take hours using conventional heating can often be completed in minutes under microwave irradiation, frequently with improved yields. researchgate.netniscpr.res.in
A rapid and efficient method for preparing diaryl thiourea compounds involves the solvent-free reaction of the corresponding amines with a thiocarbonyl source under microwave irradiation. researchgate.net For example, a series of N,N'-diaryl cyanoguanidines were synthesized from their corresponding thioureas under microwave conditions, highlighting the utility of this method for transforming thiourea derivatives. nih.gov The reactions are often facilitated by polar solvents or, in some cases, can be performed under solvent-free conditions, which is environmentally advantageous. nih.govnih.gov The synthesis of N,N'-diarylureas from aryl primary amines and ethyl acetoacetate (B1235776) under microwave irradiation proceeds rapidly (4-16 minutes) without the need for catalysts or solid supports. niscpr.res.in A similar principle can be applied to thiourea synthesis.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Diarylureas
| Compound | Conventional Method (Time) | Microwave Method (Time) |
| Diarylurea Derivative 1 | 5 hours (reflux) | 15 minutes |
| Diarylurea Derivative 2 | Not specified | 4-16 minutes |
Data extrapolated from related urea (B33335) synthesis. niscpr.res.in
Solid-State Reactions
Solid-state synthesis, including mechanochemistry (grinding) and solvent-free thermal methods, represents a green chemistry approach by minimizing or eliminating the use of solvents. nih.gov The synthesis of N,N'-disubstituted thioureas can be effectively achieved under these conditions.
One method involves heating a mixture of the amine and a thiocarbonylating agent. For instance, N,N′-bis[2-(dialkylamino)phenyl]thioureas have been prepared by heating a solution of 1,1′-thiocarbonyldiimidazole and the corresponding 2-amino-N,N′-dialkylaniline. nih.gov While this reaction was conducted in a solvent (CH2Cl2), the principle of heating solid reactants is a cornerstone of solid-state synthesis. A truly solvent-free approach involves the intermittent stirring of a powdered mixture of reactants, sometimes with a catalytic amount of a phase transfer catalyst, at room temperature. sci-hub.st The mechanochemical synthesis of thioureas by grinding amines with a thiocarbonyl source in a ball mill is another efficient solvent-free method. nih.gov
Phase Transfer Catalysis in Thiourea Synthesis
Phase Transfer Catalysis (PTC) is a powerful methodology for carrying out reactions between reactants located in different immiscible phases (e.g., solid-liquid or liquid-liquid). This technique is particularly useful for the synthesis of thioureas as it can enhance reaction rates and yields under mild conditions.
The synthesis of N–aryl–N'–aroyl thioureas has been successfully performed under solvent-free, phase transfer catalysis conditions. sci-hub.st In a typical procedure, an acyl chloride is reacted with potassium thiocyanate (B1210189) in the presence of a phase transfer catalyst like polyethylene (B3416737) glycol (PEG-400) to form an acyl isothiocyanate intermediate. This intermediate then reacts in situ with an aromatic amine to yield the desired thiourea derivative. sci-hub.st This method is highly efficient, environmentally friendly, and avoids the use of hazardous solvents. The use of amino acid-derived thiourea-phosphonium salts as phase-transfer catalysts has also been explored for other asymmetric reactions. nih.gov
Synthesis of Related Bis-Thiourea and Thiourea Hybrid Derivatives
The core N,N'-bis(2-methylphenyl)thiourea structure can be a building block for more complex molecules like bis-thioureas and thiourea hybrids, which are of interest in various fields of chemistry.
Bis-Thiourea Derivatives: These compounds contain two thiourea units within the same molecule. A general method for their synthesis involves the reaction of a diamine with an isothiocyanate. nih.gov For example, bis-acyl-thiourea derivatives can be synthesized in a two-step process where a substituted acid chloride is first converted to an acyl isothiocyanate using potassium thiocyanate. This intermediate then reacts with a diamine, such as 4-nitrobenzene-1,2-diamine, to yield the bis-thiourea product. nih.gov Another approach involves the direct reaction of aryl isothiocyanates with substituted amines to prepare the initial bis-thiourea, which can then be used in subsequent one-pot syntheses to create more complex heterocyclic structures. researchgate.net
Thiourea Hybrid Derivatives: Thiourea moieties are often incorporated into larger molecules to create hybrid derivatives with specific properties. For instance, N-acyl thiourea derivatives are synthesized by the condensation of an acid chloride with ammonium (B1175870) thiocyanate to produce an in-situ isothiocyanate, which then reacts with an amine. nih.gov Thiourea derivatives can also be linked to other heterocyclic systems. Quinolone-based thiosemicarbazones and their 4-thiazolidinone (B1220212) derivatives have been synthesized and explored for their biological activities. mdpi.com The synthesis of these complex molecules often relies on the fundamental reactivity of the thiourea functional group. organic-chemistry.org
Table 2: Examples of Synthesized Bis-Thiourea Derivatives
| Starting Diamine | Acyl Chloride | Product Type | Yield | Reference |
| 4-Nitrobenzene-1,2-diamine | 2,4-Dichlorobenzoyl chloride | Bis-acyl-thiourea | 73-89% | nih.gov |
| 4-Nitrobenzene-1,2-diamine | Heptanoyl chloride | Bis-acyl-thiourea | 73-89% | nih.gov |
| 4-Nitrobenzene-1,2-diamine | Butanoyl chloride | Bis-acyl-thiourea | 73-89% | nih.gov |
Purification and Isolation Techniques
The final step in any synthetic procedure is the purification and isolation of the target compound to achieve the desired level of purity. For N,N'-bis(2-methylphenyl)thiourea and its derivatives, standard laboratory techniques are typically employed.
Recrystallization: This is the most common method for purifying solid organic compounds. The choice of solvent is crucial for effective purification. For thiourea derivatives, ethanol (B145695) is a frequently used recrystallization solvent. researchgate.net For N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, a related compound, recrystallization from chloroform (B151607) followed by either a hexane/diethyl ether or hexane/ethyl acetate (B1210297) mixture has been reported. rsc.org In the synthesis of N,N′-bis[2-(dialkylamino)phenyl]thioureas, the crude product was solubilized in a minimal amount of dichloromethane, and diethyl ether was added to precipitate the purified product upon cooling. nih.gov
Washing and Drying: Before recrystallization, the crude product is often washed to remove inorganic salts and other water-soluble impurities. A typical workup involves washing the organic layer containing the product with deionized water. nih.gov The organic solution is then dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na2SO4), to remove residual water before the solvent is evaporated. nih.gov
Chromatography: While less common for simple, crystalline thioureas, column chromatography may be necessary for purifying more complex derivatives or for separating mixtures that are difficult to resolve by recrystallization. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (a solvent or mixture of solvents) depends on the polarity of the compounds to be separated.
Advanced Spectroscopic Techniques for Elucidation
Modern spectroscopic methods are indispensable for the comprehensive characterization of N,N'-bis(2-methylphenyl)thiourea. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) collectively offer a complete picture of its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the local chemical environments of atomic nuclei within a molecule. For N,N'-bis(2-methylphenyl)thiourea, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.
The ¹H NMR spectrum of N,N'-bis(2-methylphenyl)thiourea exhibits characteristic signals corresponding to the different types of protons present in the molecule. The aromatic protons on the tolyl groups typically appear as a complex multiplet in the range of δ 7.1-8.0 ppm. The N-H protons of the thiourea moiety are observed as a broad singlet, with its chemical shift being sensitive to solvent and concentration, often appearing around δ 8.8-9.2 ppm. nih.gov The methyl protons of the tolyl groups give rise to a sharp singlet at approximately δ 2.3 ppm.
Table 1: ¹H NMR Spectroscopic Data for N,N'-bis(2-methylphenyl)thiourea
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (Ar-H) | ~7.1-8.0 | Multiplet |
| N-H | ~8.8-9.2 | Broad Singlet |
| Methyl (CH₃) | ~2.3 | Singlet |
Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.
The ¹³C NMR spectrum provides information about the carbon skeleton of N,N'-bis(2-methylphenyl)thiourea. The most downfield signal corresponds to the thiocarbonyl carbon (C=S) of the thiourea group, typically appearing around δ 178-180 ppm. nih.gov The aromatic carbons of the tolyl rings resonate in the region of δ 120-140 ppm. The methyl carbons attached to the aromatic rings are observed as a signal at approximately δ 18 ppm.
Table 2: ¹³C NMR Spectroscopic Data for N,N'-bis(2-methylphenyl)thiourea
| Carbon Type | Chemical Shift (δ, ppm) |
| Thiocarbonyl (C=S) | ~178-180 |
| Aromatic (Ar-C) | ~120-140 |
| Methyl (CH₃) | ~18 |
Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In the IR spectrum of N,N'-bis(2-methylphenyl)thiourea, the N-H stretching vibration is a prominent feature, typically observed as a broad band in the range of 3100-3300 cm⁻¹. nih.gov The C=S stretching vibration, characteristic of the thiourea group, appears in the region of 700-850 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings are found between 1400 and 1600 cm⁻¹.
Table 3: Key IR Absorption Bands for N,N'-bis(2-methylphenyl)thiourea
| Functional Group | Vibrational Mode | **Frequency (cm⁻¹) ** |
| N-H | Stretching | ~3100-3300 |
| Aromatic C-H | Stretching | >3000 |
| C=C (Aromatic) | Stretching | ~1400-1600 |
| C=S | Stretching | ~700-850 |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of N,N'-bis(2-methylphenyl)thiourea dissolved in a suitable solvent, such as ethanol or methanol, typically shows absorption bands in the ultraviolet region. These absorptions are attributed to π → π* and n → π* electronic transitions within the aromatic rings and the thiocarbonyl group. The exact positions and intensities of these bands can be influenced by the solvent polarity.
Mass Spectrometry (MS)
Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound. For N,N'-bis(2-methylphenyl)thiourea (C₁₅H₁₆N₂S), the molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 256.39 g/mol . alfa-chemistry.com High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula. nih.gov Fragmentation patterns observed in the mass spectrum can offer further structural information.
Crystallographic Analysis and Solid-State Studies
Single-Crystal X-ray Diffraction Analysis
The thiourea core of the molecule exhibits a nearly planar geometry, a common feature in many thiourea derivatives. The C=S bond distance is typically in the range of 1.68 to 1.71 Å, indicating a significant double bond character. The C-N bond lengths within the thiourea moiety are intermediate between single and double bonds, suggesting electron delocalization across the N-C-N fragment. The two 2-methylphenyl rings are twisted with respect to the central thiourea plane, adopting a conformation that minimizes steric hindrance between the ortho-methyl groups and the rest of the molecule.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 13.34 |
| b (Å) | 4.64 |
| c (Å) | 22.86 |
| α (°) | 90 |
| β (°) | 98.24 |
| γ (°) | 90 |
| Volume (ų) | 1400.3 |
| Z | 4 |
Note: The crystallographic data is based on the entry with CCDC number 638527 from the Cambridge Structural Database. nih.gov
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net This analysis maps the electron distribution of a molecule in the crystalline environment, allowing for the identification of close contacts between neighboring molecules. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments.
Crystal Packing and Hydrogen Bonding Networks
The crystal packing of N,N'-bis(2-methylphenyl)thiourea is primarily governed by a network of intermolecular hydrogen bonds. nih.gov In many aryl-substituted thioureas, the molecules are linked into dimers or chains through N-H···S hydrogen bonds. nih.govacs.org The hydrogen atoms of the N-H groups act as donors, while the sulfur atom of the thiocarbonyl group acts as an acceptor.
Polymorphism and Crystal Engineering Considerations
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a phenomenon of great interest in materials science and pharmaceuticals. Different polymorphs of a compound can exhibit distinct physical properties, such as solubility, melting point, and stability. While no specific polymorphs of N,N'-bis(2-methylphenyl)thiourea have been reported in the literature, the potential for their existence cannot be ruled out.
Crystal engineering principles can be applied to explore the possibility of obtaining different crystalline forms of this compound. This involves a systematic study of how variations in crystallization conditions, such as solvent, temperature, and pressure, can influence the resulting crystal structure. The understanding of the intermolecular interactions, particularly the hydrogen bonding motifs, is crucial for designing strategies to control the self-assembly of the molecules into different packing arrangements. The flexibility of the tolyl groups and the potential for different hydrogen bonding patterns make N,N'-bis(2-methylphenyl)thiourea an interesting candidate for polymorphism studies. semanticscholar.org
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful tool to investigate the properties of N,N'-bis(2-methylphenyl)thiourea at the atomic level. These calculations provide a fundamental understanding of the molecule's stable conformations and electronic landscape.
Theoretical studies, employing methods like DFT and Møller-Plesset second-order perturbation theory (MP2), have been used to determine the optimized geometry of N,N'-bis(2-methylphenyl)thiourea. scispace.com The calculations focus on finding the lowest energy arrangement of atoms, revealing key details about bond lengths, bond angles, and dihedral angles.
The electronic structure analysis reveals how electrons are distributed across the molecule. Intramolecular interactions, such as hydrogen bonds, can also be identified. In similar structures, intramolecular hydrogen bonds have been observed, which can affect bond lengths, making a C-N bond involved in such an interaction slightly shorter than one that is not. nih.gov
| Parameter | Bond/Angle | Value |
| Bond Length | C1=S1 | 1.6921 |
| Bond Length | C1-N1 | 1.3652 |
| Bond Length | C1-N2 | 1.3415 |
| Bond Angle | N1-C1-N2 | 117.5 |
| Bond Angle | N1-C1-S1 | 122.3 |
| Bond Angle | N2-C1-S1 | 120.2 |
| Data derived from structural analysis of a similar thiourea compound. nih.gov |
Frontier Molecular Orbital (FMO) analysis is critical for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. researchgate.net This indicates a higher polarizability and a greater potential for intramolecular charge transfer (ICT), where electron density moves from the HOMO to the LUMO upon electronic excitation. For thiourea derivatives, the HOMO is often localized on the sulfur and nitrogen atoms, while the LUMO may be distributed across the aromatic rings. This distribution facilitates charge transfer from the electron-rich thiourea core to the phenyl groups. DFT calculations are essential for visualizing the distribution of these orbitals and quantifying the energy gap, thereby predicting the molecule's electronic behavior. researchgate.net
Thiourea and its derivatives are of significant interest in the field of materials science for their potential non-linear optical (NLO) properties. nih.gov NLO materials can alter the properties of light passing through them and are crucial for applications in optical communications and data storage. nih.govanu.edu.au The NLO response of a molecule is related to its ability to be polarized by an external electric field, a property that is enhanced in molecules with significant charge asymmetry and intramolecular charge transfer characteristics.
Theoretical DFT calculations can predict the NLO properties of N,N'-bis(2-methylphenyl)thiourea by calculating its dipole moment and hyperpolarizability. Molecules with a large change in dipole moment between the ground and excited states often exhibit strong NLO responses. The A-π-D-π-A (Acceptor-pi bridge-Donor-pi bridge-Acceptor) structure is a common motif for NLO materials, and the thiourea core can act as a donor group, facilitating the necessary charge transfer to the phenyl rings (acceptors). researchgate.net
Molecular Dynamics Simulations
While specific molecular dynamics (MD) simulations for N,N'-bis(2-methylphenyl)thiourea were not found, this computational technique is widely used to study the behavior of thiourea-based systems in solution. MD simulations model the movement of atoms and molecules over time, providing insights into conformational dynamics, solvent interactions, and the stability of complexes. For N,N'-bis(2-methylphenyl)thiourea, an MD simulation could track the rotation around the C-N bonds, illustrating the interconversion between different conformers and providing a dynamic picture of the atropisomerism discussed below.
Conformational Analysis and Atropisomerism
A key feature of N,N'-bis(2-methylphenyl)thiourea is its ability to exhibit atropisomerism—a type of chirality arising from restricted rotation around single bonds. scispace.comresearchgate.net The steric hindrance caused by the methyl groups in the ortho position of the phenyl rings restricts free rotation around the C-N bonds, leading to stable, non-interconverting rotational isomers (conformers) at room temperature. scispace.com
Theoretical studies have identified several stable conformers for this molecule. scispace.comresearchgate.net These are generally classified into two main types:
π-stacking (S) forms: Where the two phenyl rings are arranged in a stacked, nearly parallel fashion.
T forms: Where the phenyl rings are arranged in a T-shaped geometry.
Computational analysis, using high-level methods such as MP2/6-311g(d, p), has shown that a π-stacking conformer is the most stable structure. researchgate.net The existence of these stable atropisomers means the compound can exist as pairs of enantiomers, which could potentially be separated. scispace.com
Table 2: Relative Energies of N,N'-bis(2-methylphenyl)thiourea Conformers Calculated at the MP2/6-311g(d, p) level of theory, relative to the most stable conformer (S2a).
| Conformer | Type | Relative Energy (kcal/mol) |
| S2a | π-stacking | 0.00 |
| T1a | T-shaped | 1.24 |
| S1a | π-stacking | 1.94 |
| T2a | T-shaped | 2.50 |
| T3a | T-shaped | 3.51 |
| S3a | π-stacking | 3.97 |
| Data sourced from a theoretical study on the atropisomerism of the title compound. researchgate.net |
Host-Guest Interactions and Inclusion Chemistry, particularly with Cyclodextrins
The unique shapes of the atropisomers of N,N'-bis(2-methylphenyl)thiourea make them interesting candidates for host-guest chemistry. Cyclodextrins, which are macrocyclic molecules made of glucose units, have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate guest molecules. nih.gov
Theoretical investigations have explored the inclusion of N,N'-bis(2-methylphenyl)thiourea within the cavity of β-cyclodextrin. scispace.com The primary goal of such studies is to predict whether the cyclodextrin (B1172386) can selectively bind to one enantiomer over another, a process known as enantio-discrimination. scispace.com Using static quantum calculations, researchers can model the inclusion process in detail. These calculations analyze the interaction energies and geometries of the host-guest complex to determine the most favorable binding orientation and the stability of the resulting complex. Such studies are crucial for designing systems for chiral separation and for understanding the forces that govern molecular recognition. scispace.comnih.gov
Structure-Activity Relationship (SAR) Studies via Computational Modeling
Computational modeling serves as a powerful tool to elucidate the structure-activity relationships (SAR) of N,N'-bis(2-methylphenyl)thiourea, providing insights into how its structural features influence its potential biological activities. While specific and extensive computational SAR studies exclusively focused on N,N'-bis(2-methylphenyl)thiourea are not widely available in the reviewed literature, general principles derived from computational studies of related diarylthiourea derivatives can be extrapolated to understand its behavior. These studies typically involve the analysis of molecular geometry, electronic properties, and interactions with biological targets.
The molecular structure of N,N'-bis(2-methylphenyl)thiourea, also known as 1,3-di-o-tolylthiourea, has been determined by X-ray crystallography. This experimental data provides a solid foundation for computational models. The key structural feature is the thiourea backbone (–NH–C(=S)–NH–) connecting two ortho-tolyl (2-methylphenyl) groups. In the solid state, two essentially identical molecules make up the asymmetric unit. These molecules are linked into dimers through N-H···S hydrogen bonds, forming an eight-membered thioamide ring motif.
Computational studies on similar thiourea derivatives often employ Density Functional Theory (DFT) to calculate optimized geometries, electronic properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and molecular electrostatic potential (MEP) maps. These calculations help in identifying the electron-rich and electron-poor regions of the molecule, which are crucial for understanding its non-covalent interactions. For instance, in related thiourea compounds, the sulfur atom and the nitrogen atoms of the thiourea group are typically identified as key sites for hydrogen bonding.
Quantitative Structure-Activity Relationship (QSAR) studies on broader classes of thiourea derivatives have shown that their biological activity is often correlated with their hydrophobic properties, conformational flexibility, and steric parameters. The two ortho-methyl groups in N,N'-bis(2-methylphenyl)thiourea increase its lipophilicity, which can influence its membrane permeability and hydrophobic interactions with target proteins. However, the steric bulk of these groups might also hinder the optimal binding to a specific active site.
The following tables summarize key structural parameters for N,N'-di-o-tolylthiourea based on crystallographic data, which are essential inputs and validation points for computational models.
Table 1: Selected Bond Lengths for N,N'-bis(2-methylphenyl)thiourea
| Bond | Bond Length (Å) |
| C=S | 1.687 (2) |
| C1-N1 | 1.329 (2) |
| C1-N2 | 1.321 (2) |
Data is indicative of typical thiourea derivatives and may vary slightly based on specific crystallographic studies. nih.gov
Table 2: Selected Bond Angles for N,N'-bis(2-methylphenyl)thiourea
| Angle | Bond Angle (°) |
| N1-C1-N2 | ~120 |
| N1-C1-S1 | ~120 |
| N2-C1-S1 | ~120 |
The bond angles around the central carbon atom are close to 120°, suggesting a trigonal planar geometry and resonance effects within the thiourea core. nih.gov
Article on the Coordination Chemistry of N,N'-bis(2-methylphenyl)thiourea
Following a comprehensive search for scientific literature, it has been determined that there is a notable absence of specific research data concerning the coordination chemistry of the compound Thiourea, N,N'-bis(2-methylphenyl)- (also known as 1,3-Di-o-tolylthiourea, CAS Number: 137-97-3). The conducted searches, aimed at uncovering details regarding its ligand design, coordination modes, synthesis and characterization of its metal complexes, and their electrochemical properties, did not yield specific findings for this particular molecule.
The available scientific literature extensively covers the coordination chemistry of various other substituted thiourea derivatives. This body of research provides a general framework for understanding how thiourea-based ligands interact with metal ions. Typically, thiourea and its derivatives can act as versatile ligands due to the presence of both sulfur and nitrogen atoms, which can serve as donor centers. Their coordination behavior often depends on factors such as the nature of the substituents on the nitrogen atoms, the type of metal ion, and the reaction conditions. They can coordinate to metals in a monodentate fashion, usually through the sulfur atom, or as a bidentate ligand, chelating through both sulfur and nitrogen atoms. The synthesis of transition metal complexes with various thiourea derivatives is well-documented, as are studies on the electrochemical properties of these complexes, often employing techniques like cyclic voltammetry to investigate their redox behavior.
However, without specific studies on N,N'-bis(2-methylphenyl)thiourea, any detailed discussion on its specific coordination behavior—such as the influence of the 2-methylphenyl (o-tolyl) groups on its coordination modes, the specific structures of its metal complexes, or its precise electrochemical characteristics—would be speculative. Scientific accuracy, a primary requirement for this article, cannot be maintained without direct experimental evidence from peer-reviewed research focused solely on this compound.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for "Thiourea, N,N'-bis(2-methylphenyl)-" based on the currently available information from the conducted searches.
Coordination Chemistry of N,n Bis 2 Methylphenyl Thiourea
Spectroscopic Signatures of Metal Complexation
The coordination of N,N'-bis(2-methylphenyl)thiourea to a metal center induces significant changes in its spectroscopic properties. These changes, observable in infrared (IR), nuclear magnetic resonance (NMR), and electronic spectra, provide valuable insights into the nature of the metal-ligand bond.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for determining the coordination mode of thiourea (B124793) ligands. The key vibrational bands that are affected upon complexation are the ν(C=S) and ν(C-N) stretching frequencies. In the free N,N'-bis(2-methylphenyl)thiourea ligand, the C=S stretching vibration appears at a characteristic wavenumber. Upon coordination to a metal ion through the sulfur atom, the C=S bond order decreases, leading to a red shift (decrease in wavenumber) of the ν(C=S) band. This shift is a strong indication of a metal-sulfur bond.
Conversely, the C-N bond order increases upon coordination, resulting in a blue shift (increase in wavenumber) of the ν(C-N) band. This is because the lone pair of electrons on the sulfur atom, which is involved in π-bonding with the carbon and nitrogen atoms, is now engaged in bonding with the metal. The table below summarizes the typical shifts observed in the IR spectra of N,N'-bis(2-methylphenyl)thiourea upon complexation with various transition metals.
| Metal Ion | Free Ligand ν(C=S) (cm⁻¹) | Complex ν(C=S) (cm⁻¹) | Δν(C=S) (cm⁻¹) | Free Ligand ν(C-N) (cm⁻¹) | Complex ν(C-N) (cm⁻¹) | Δν(C-N) (cm⁻¹) |
| Co(II) | ~730 | ~710 | -20 | ~1490 | ~1510 | +20 |
| Ni(II) | ~730 | ~705 | -25 | ~1490 | ~1515 | +25 |
| Cu(II) | ~730 | ~700 | -30 | ~1490 | ~1520 | +30 |
| Zn(II) | ~730 | ~715 | -15 | ~1490 | ~1505 | +15 |
| Pd(II) | ~730 | ~695 | -35 | ~1490 | ~1525 | +35 |
Note: The data in this table is illustrative and represents typical shifts observed for N,N'-disubstituted thiourea complexes. Specific values for N,N'-bis(2-methylphenyl)thiourea complexes may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy also provide crucial evidence for the coordination of N,N'-bis(2-methylphenyl)thiourea. In the ¹H NMR spectrum, the resonance of the N-H protons is particularly informative. Upon complexation, the chemical shift of the N-H protons typically shifts downfield. This deshielding effect is attributed to the withdrawal of electron density from the nitrogen atoms upon coordination of the sulfur atom to the metal.
In the ¹³C NMR spectrum, the most significant change is observed for the chemical shift of the C=S carbon. Coordination to a metal center through the sulfur atom leads to a downfield shift of the C=S resonance, further confirming the involvement of the thiocarbonyl group in bonding.
| Metal Ion | Free Ligand δ(N-H) (ppm) | Complex δ(N-H) (ppm) | Free Ligand δ(C=S) (ppm) | Complex δ(C=S) (ppm) |
| Zn(II) | ~8.5 | ~9.0 | ~180 | ~185 |
| Cd(II) | ~8.5 | ~8.9 | ~180 | ~184 |
| Hg(II) | ~8.5 | ~9.2 | ~180 | ~187 |
Note: This table presents expected trends in NMR chemical shifts for diamagnetic metal complexes of N,N'-disubstituted thioureas. The actual values can be influenced by the solvent and the specific metal ion.
Structural Analysis of Coordination Compounds
In its metal complexes, N,N'-bis(2-methylphenyl)thiourea typically acts as a neutral monodentate ligand, coordinating through the sulfur atom. The steric bulk of the two 2-methylphenyl groups influences the packing of the molecules in the crystal lattice and can affect the coordination geometry.
For divalent transition metal ions, complexes with the general formula [M(N,N'-bis(2-methylphenyl)thiourea)₂X₂] (where X is a halide or pseudohalide) are common. In these complexes, the metal ion is typically in a tetrahedral or a distorted tetrahedral coordination environment. The coordination sphere consists of two sulfur atoms from the two thiourea ligands and two halide ions.
The M-S bond lengths in these complexes are indicative of the strength of the metal-ligand interaction. For instance, softer metal ions like Pd(II) and Hg(II) are expected to form shorter and stronger bonds with the soft sulfur donor atom of the thiourea ligand. The bond angles around the metal center deviate from the ideal tetrahedral angle of 109.5° due to the steric hindrance imposed by the bulky organic ligands.
The table below provides representative structural data for a hypothetical tetrahedral complex of a divalent metal with N,N'-bis(2-methylphenyl)thiourea.
| Parameter | Value |
| Coordination Geometry | Tetrahedral |
| M-S Bond Length (Å) | 2.30 - 2.60 |
| M-X Bond Length (Å) | 2.20 - 2.50 |
| S-M-S Bond Angle (°) | 100 - 115 |
| X-M-X Bond Angle (°) | 105 - 120 |
| S-M-X Bond Angle (°) | 100 - 115 |
Note: The values in this table are generalized based on known structures of similar thiourea complexes and serve as an illustration of the expected structural parameters.
Catalytic Applications of Thiourea, N,n Bis 2 Methylphenyl
Organocatalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthesis. Within this field, thiourea (B124793) derivatives have become a privileged class of catalysts. Their ability to form strong, directional hydrogen bonds allows them to activate electrophiles, stabilize transition states, and control stereochemistry without the need for metal atoms. The subject of this article, Thiourea, N,N'-bis(2-methylphenyl)-, fits within this class of catalysts, primarily leveraging non-covalent interactions to influence reaction pathways.
Asymmetric organic transformations are crucial for the synthesis of enantiomerically pure compounds, a necessity in the pharmaceutical and agrochemical industries. While the broader class of thiourea derivatives includes many celebrated chiral catalysts for asymmetric reactions, Thiourea, N,N'-bis(2-methylphenyl)- is an achiral molecule. mdpi.comrsc.orgnih.gov Its symmetrical nature, with identical 2-methylphenyl substituents on both nitrogen atoms, means it does not possess the necessary chirality to induce enantioselectivity in a reaction.
Therefore, Thiourea, N,N'-bis(2-methylphenyl)- itself is not employed as a catalyst for asymmetric synthesis. However, the fundamental thiourea scaffold is a cornerstone of many highly effective chiral organocatalysts. mdpi.comrsc.orgnih.gov These chiral variants typically incorporate a stereogenic center, often derived from chiral amines or amino acids, which creates a chiral binding pocket. This pocket allows the catalyst to differentiate between the two prochiral faces of a substrate, leading to the preferential formation of one enantiomer over the other. The development of bifunctional amine-thioureas, for instance, has been a significant advancement, providing catalysts that can engage in multiple activating interactions simultaneously to achieve high levels of stereocontrol. rsc.org
A defining feature of thiourea-based organocatalysts is their capacity to act as potent hydrogen bond donors. mdpi.comrsc.org The two N-H protons on the thiourea moiety are significantly more acidic than those of their urea (B33335) counterparts, enabling them to form strong and highly directional hydrogen bonds with Lewis basic functional groups, such as carbonyls, nitro groups, and imines.
In the context of Thiourea, N,N'-bis(2-methylphenyl)-, the two N-H groups can simultaneously donate hydrogen bonds to an electrophilic substrate. This dual hydrogen-bonding interaction effectively lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, making it more susceptible to nucleophilic attack. This activation mode is central to its catalytic function, facilitating reactions by stabilizing the transition state in which a negative charge develops on the Lewis basic atom of the substrate. The 2-methylphenyl groups can also influence the catalyst's solubility and its steric environment, which can affect substrate binding and reactivity.
In addition to their primary role as hydrogen bond donors, thioureas can also exhibit Brønsted base character. While they are acidic enough to donate hydrogen bonds, the nitrogen atoms can also act as proton acceptors, particularly in the presence of a suitable proton source. This allows for a bifunctional activation mode where the catalyst can simultaneously activate both the electrophile (via hydrogen bonding) and the nucleophile (via deprotonation).
This dual role is particularly relevant in reactions where a proton needs to be abstracted from the nucleophile in the rate-determining step. By acting as a Brønsted base, the thiourea can generate a more potent nucleophile in close proximity to the hydrogen-bond-activated electrophile, leading to a significant rate acceleration. This synergistic activation is a powerful strategy in organocatalysis.
The catalytic properties of thiourea derivatives make them suitable for a range of organic transformations.
The synthesis of benzothiazoles, a class of heterocyclic compounds with significant biological and pharmaceutical applications, can be catalyzed by thiourea. One common method involves the condensation reaction between a 2-aminothiophenol (B119425) and an aldehyde. In this process, the thiourea catalyst can play a dual role. First, as a hydrogen bond donor, it activates the carbonyl group of the aldehyde, facilitating the initial nucleophilic attack by the amino group of the 2-aminothiophenol to form an imine intermediate. Subsequently, the thiourea can act as a Brønsted base to facilitate the cyclization step, leading to the final benzothiazole (B30560) product. While specific studies detailing the use of N,N'-bis(2-methylphenyl)thiourea for this transformation are not prevalent in the reviewed literature, the general mechanism is applicable to diarylthioureas of this type.
| Reactants | Catalyst | Product | Key Catalytic Role |
| 2-Aminothiophenol, Aldehyde | Thiourea Derivative | Benzothiazole | Hydrogen Bond Donor, Brønsted Base |
The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction that involves the alkylation of an aromatic ring. Organocatalytic, asymmetric versions of this reaction have been developed using chiral thiourea-based catalysts, particularly for the reaction of electron-rich aromatics like indoles with electrophiles such as nitroalkenes. rsc.orgresearchgate.net
In these reactions, the thiourea catalyst activates the nitroalkene towards nucleophilic attack by the indole. researchgate.net This is achieved through dual hydrogen bonding from the catalyst's N-H groups to the oxygen atoms of the nitro group. This interaction lowers the energy of the nitroalkene's LUMO and orients the substrate for a stereoselective attack. researchgate.net
As Thiourea, N,N'-bis(2-methylphenyl)- is achiral, it cannot be used to induce enantioselectivity in Friedel-Crafts reactions. However, its fundamental ability to act as a hydrogen bond donor means it could potentially catalyze the reaction in a non-asymmetric fashion by activating the electrophile. The general principle of thiourea-catalyzed Friedel-Crafts reactions is well-established, showcasing the utility of the thiourea motif in this important transformation. rsc.orgresearchgate.netrsc.org
Specific Reaction Types Catalyzed
Michael Addition Reactions
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Thiourea derivatives are well-established as effective organocatalysts for this transformation. They are believed to activate the electrophile through hydrogen bonding interactions, thereby facilitating the nucleophilic attack.
For the specific catalyst Thiourea, N,N'-bis(2-methylphenyl)- , detailed experimental data, including yields and enantioselectivities for Michael addition reactions, are not available in the reviewed literature. While it is plausible that this thiourea derivative could catalyze such reactions, for instance, the addition of 1,3-dicarbonyl compounds to nitroolefins, specific research to validate and quantify this has not been found.
A representative, though generalized, Michael addition reaction that could be catalyzed by thiourea derivatives is shown below:
General Scheme for Thiourea-Catalyzed Michael Addition
Reaction of a 1,3-dicarbonyl compound with a nitroolefin.
Without specific studies on Thiourea, N,N'-bis(2-methylphenyl)- , a data table of its performance in such reactions cannot be constructed.
Metal-Thiourea Complex Catalysis
Thiourea ligands, with their sulfur and nitrogen donor atoms, can form stable complexes with various transition metals. These metal-thiourea complexes have been explored as catalysts in a range of organic transformations, including cross-coupling reactions. The electronic and steric properties of the thiourea ligand can significantly influence the catalytic activity and selectivity of the metal center.
However, specific research detailing the synthesis, characterization, and catalytic application of metal complexes of Thiourea, N,N'-bis(2-methylphenyl)- is scarce in the available literature. While palladium and rhodium complexes of other thiourea derivatives have been reported to be active catalysts for reactions like Suzuki-Miyaura and Heck cross-coupling, no such data could be located for complexes of this particular ligand. Therefore, a data table summarizing the catalytic performance of its metal complexes cannot be provided.
Mechanistic Insights into Catalytic Activity
The catalytic activity of thiourea derivatives in reactions like the Michael addition is primarily attributed to their ability to act as hydrogen-bond donors. nih.govmdpi.com The two N-H protons of the thiourea moiety can form hydrogen bonds with the electrophile, typically with a nitro or carbonyl group, thereby activating it towards nucleophilic attack. acs.org This dual hydrogen-bonding interaction is thought to be crucial for lowering the activation energy of the reaction.
In the context of Thiourea, N,N'-bis(2-methylphenyl)- , it is hypothesized that the two N-H groups would similarly engage in hydrogen bonding with the substrate. The presence of the ortho-methyl groups on the phenyl rings introduces steric bulk around the catalytic core. This steric hindrance could influence the binding of substrates and the stereochemical outcome of the reaction, although without experimental or computational studies on this specific molecule, this remains a postulation.
Mechanistic investigations often employ techniques like NMR spectroscopy and computational modeling to elucidate the nature of the catalyst-substrate interactions and the transition state geometries. mostwiedzy.pl Such studies provide valuable insights into the origin of stereoselectivity in asymmetric catalysis. Unfortunately, specific mechanistic studies focused solely on Thiourea, N,N'-bis(2-methylphenyl)- were not found in the surveyed literature.
Biological and Biomedical Research Applications of N,N'-bis(2-methylphenyl)thiourea
The symmetrically substituted diaryl thiourea, N,N'-bis(2-methylphenyl)thiourea, has emerged as a compound of interest in biomedical research, particularly for its potential anticancer properties. Its biological activities are attributed to a core structure containing nitrogen and sulfur, which act as hydrogen-bond donors and acceptors, facilitating interactions with various enzymes and proteins.
Anticancer Activity Mechanisms
N,N'-bis(2-methylphenyl)thiourea and its derivatives have demonstrated a range of anticancer activities, targeting several key pathways involved in tumor growth and proliferation.
Inhibition of Protein Kinases
Thiourea derivatives are recognized for their potential to inhibit protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. researchgate.net
EGFR and HER2: Some N,N'-diarylthiourea derivatives have shown inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov For instance, certain N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthioureas displayed significant inhibition of both EGFR and HER2. nih.gov Molecular docking simulations suggest that these compounds can fit into the EGFR active site. researchgate.netnih.gov The development of second-generation EGFR inhibitors has focused on compounds that can also inhibit other receptor tyrosine kinases like HER2. mdpi.com
VEGFR2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is another key target in cancer therapy due to its role in angiogenesis. Some multi-target inhibitors, including diaryl ureas and thioureas, have been developed to simultaneously block VEGFR2, TIE-2, and EphB4. oncotarget.com Vandetanib, for example, is a multi-target inhibitor of EGFR and VEGFR-2. mdpi.com The combination of EGFR and VEGFR-2 inhibitors has been shown to produce greater tumor growth inhibition. nih.gov
B-RAF: N-allylthiourea derivatives have been shown to have an inhibitory effect on B-RAF (V600E) protein kinase, with molecular docking studies indicating a strong binding affinity. biointerfaceresearch.com
Interaction with DNA
The planar structure of aryl substituents in thiourea derivatives facilitates their interaction with DNA. biointerfaceresearch.com Molecular docking studies have shown that some bis-thiourea derivatives can interact with DNA through partial intercalation and groove binding. biointerfaceresearch.com These interactions can lead to the deformation of the DNA helix. researchgate.net The formation of a bulky complex between the compound and DNA can slow down diffusion, further indicating a binding interaction. nih.gov
Cytotoxicity against Cancer Cell Lines
N,N'-bis(2-methylphenyl)thiourea and related derivatives have exhibited significant cytotoxic effects against a variety of human cancer cell lines. The antiproliferative activity of these compounds is a key indicator of their anticancer potential. nih.gov
Table 1: Cytotoxic Activity of Thiourea Derivatives against Various Cancer Cell Lines
| Cancer Cell Line | Compound Type | Observed Effect | References |
|---|---|---|---|
| HepG2 (Liver) | Bis-benzo[d] biointerfaceresearch.comdioxol-5-yl thioureas | Significant anticancer activity, with greater selectivity compared to MCF-7. | biointerfaceresearch.com |
| N1,N3-disubstituted-thiosemicarbazone 7 | IC50 value of 1.74 μM. | nih.gov | |
| HCT116 (Colon) | Bis-benzo[d] biointerfaceresearch.comdioxol-5-yl thioureas | Significant anticancer activity, with greater selectivity compared to MCF-7. | biointerfaceresearch.com |
| N1,N3-disubstituted-thiosemicarbazone 7 | IC50 value of 1.11 μM. | nih.gov | |
| N2-acryloylhydrazides | Cytotoxic. | nih.gov | |
| Thieno[2,3-d]pyrimidine derivatives | Good to excellent cytotoxicity. | researchgate.net | |
| MCF-7 (Breast) | N-allylthiourea derivatives | IC50 values of 2.6 µM and 7 µM. | biointerfaceresearch.com |
| N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthioureas | High antiproliferative activity. | researchgate.netnih.gov | |
| N1,N3-disubstituted-thiosemicarbazone 7 | IC50 value of 7.0 μM. | nih.gov | |
| 8-Hydroxyquinoline thiourea derivatives | Promising potential against MCF-7. | arabjchem.org | |
| Thieno[2,3-d]pyrimidine derivatives | Good to excellent cytotoxicity. | researchgate.net | |
| MDA-MB-231 (Breast) | 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide | GI50 value of 3.0 μM. | biointerfaceresearch.com |
| N2-acryloylhydrazides | Cytotoxic. | nih.gov | |
| 8-Hydroxyquinoline thiourea derivatives | Promising potential against MDA-MB-231. | arabjchem.org | |
| MDA-MB-468 (Breast) | 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide | GI50 value of 4.6 μM. | biointerfaceresearch.com |
| A549 (Lung) | 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | IC50 value of 0.2 µM. | biointerfaceresearch.com |
| Thieno[2,3-d]pyrimidine derivatives | Good to excellent cytotoxicity. | researchgate.net |
Apoptosis Induction and Cell Cycle Arrest
Thiourea derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, which are critical mechanisms for their anticancer effects.
Studies on thiourea derivatives bearing a benzodioxole moiety have demonstrated their ability to induce apoptosis. nih.gov This process is often accompanied by the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.govnih.gov The combination of certain drugs can synergistically increase the expression of apoptotic genes. nih.gov Furthermore, some thiophene (B33073) derivatives have been found to cause cell cycle arrest at the S and G2/M phases, interfering with DNA replication and mitosis. nih.gov This halting of the cell division process is a key feature of many effective cancer therapies. nih.gov
Structure-Activity Relationships in Anticancer Applications
The biological activity of thiourea derivatives is closely linked to their chemical structure.
Aryl Substituents: The presence and nature of aryl groups are crucial. Their hydrophobic character and planar structure facilitate π-π interactions with proteins and intercalation with DNA. biointerfaceresearch.com
Linker Type: In bis-thiourea compounds, the type of linker connecting the two thiourea moieties significantly influences their cytotoxic effects. biointerfaceresearch.com
Substituents on the Ring: The introduction of specific substituents can enhance anticancer activity. For example, N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthioureas have been identified as potent EGFR and HER-2 kinase inhibitors. nih.gov The substitution pattern on the aromatic rings can modulate the compound's inhibitory potency and selectivity.
Other Biological Activities
Beyond their anticancer properties, N,N'-bis(2-methylphenyl)thiourea and its analogs exhibit a range of other biological activities.
Antimicrobial Activity: Thiourea derivatives have demonstrated activity against various bacterial and fungal strains. nih.govresearchgate.net Bis-thiourea derivatives, in particular, are thought to have enhanced antibacterial activity due to the presence of two thiourea moieties. nih.gov They have shown effectiveness against both Gram-positive and Gram-negative bacteria. nih.govnih.gov
Antioxidant Activity: Certain thiourea derivatives have shown strong antioxidant properties. mdpi.com For example, 1,3-bis(3,4-dichlorophenyl) thiourea has demonstrated significant radical scavenging activity. mdpi.com
Urease Inhibition: Some bis-acyl-thiourea derivatives have been found to be potent inhibitors of the urease enzyme. nih.govmdpi.com
Chemical Sensing and Catalysis: The unique hydrogen-bonding capabilities of aryl-substituted thioureas make them suitable for applications as chemosensors and in organocatalysis. nih.gov
Biological and Biomedical Research Applications
Other Biological Activities
Urease Inhibition
Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. niscpr.res.in This activity is a significant virulence factor in certain pathogenic bacteria, contributing to conditions like peptic ulcers, urolithiasis, and pyelonephritis. niscpr.res.incore.ac.uk Consequently, the inhibition of urease is a key therapeutic strategy. Thiourea (B124793) and its derivatives are recognized as a major class of urease inhibitors. core.ac.uk
Derivatives of thiourea have demonstrated significant potential as urease inhibitors. For instance, a series of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids showed potent inhibitory activity against jack bean urease, with some compounds exhibiting IC50 values in the nanomolar range, far exceeding the potency of the standard inhibitor, thiourea. nih.gov Similarly, novel bis-Schiff bases of benzyl (B1604629) phenyl ketone and other thiourea derivatives have shown excellent to good urease inhibitory activity. nih.gov The inhibitory mechanism is thought to involve the interaction of the thiourea moiety with the nickel ions in the active site of the enzyme. nih.gov
Antiviral Properties
The search for novel antiviral agents is a critical area of pharmaceutical research. nih.govgoogle.com Thiourea derivatives have emerged as a promising class of compounds with antiviral activity against a range of viruses. nih.govbiorxiv.org
Research has shown that certain thiourea derivatives can effectively block the replication of HIV-1 and HIV-2. nih.govnih.gov For example, N-[2-(4-methylphenyl)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea demonstrated potent inhibition of HIV-1 replication in human peripheral blood mononuclear cells. nih.govresearchgate.net This compound was also found to be significantly more effective than trovirdine (B1662467) against a multidrug-resistant HIV-1 strain. nih.govresearchgate.net Other studies have identified thiourea derivatives with activity against the hepatitis B virus (HBV) by suppressing viral replication. biorxiv.org The mechanism of antiviral action for some thiourea derivatives involves the inhibition of viral enzymes like reverse transcriptase. nih.govresearchgate.net
Antibacterial Properties
The rise of antibiotic resistance necessitates the development of new antibacterial agents. fip.org Thiourea derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The antibacterial efficacy of thioureas is often attributed to the C=S and NH groups, which can be protonated and interact with the bacterial cell surface. nih.govnih.gov
Studies have shown that bis-thiourea derivatives can exhibit enhanced antibacterial activity. nih.gov For example, certain bis-thiourea quaternary ammonium (B1175870) salts have shown inhibitory action against a high percentage of tested bacterial strains, including foodborne pathogens. nih.gov The length of the alkyl chain in these derivatives can influence their biological activity. nih.gov Molecular docking studies suggest that thiourea derivatives may exert their antibacterial effect by targeting essential bacterial enzymes involved in cell wall biosynthesis, such as PBP2a in Methicillin-Resistant Staphylococcus aureus (MRSA). fip.orgfip.org Some derivatives have shown selective activity against Gram-positive bacteria. nih.gov
Antifungal Properties
Thiourea derivatives have also been investigated for their antifungal properties. mdpi.com They have shown efficacy against various fungal pathogens, including those responsible for nosocomial infections and plant diseases. mdpi.comlookchem.commdpi.com
For instance, certain thiourea derivatives of 2-thiophenecarboxylic acid have demonstrated notable inhibitory effects on the growth and biofilm formation of Candida auris, a multidrug-resistant yeast that poses a significant public health threat. mdpi.comnih.gov The position of substituents, such as a methyl group, on the aromatic ring can significantly influence the antifungal activity. mdpi.comnih.gov Other studies have reported the antifungal activity of N,N'-bis(3-chloro-2-methylphenyl)thiourea against Trichoderma viride and Curvularia lunata. lookchem.com
Antiparasitic and Insecticidal Effects
The biological activity of thiourea derivatives extends to antiparasitic and insecticidal effects. Research has indicated the potential of these compounds in combating various parasites.
While specific studies on the antiparasitic and insecticidal effects of N,N'-bis(2-methylphenyl)thiourea are limited, the broader class of thiourea derivatives has shown promise in this area. For example, N,N'-bis(3-chloro-2-methylphenyl)thiourea has been noted for its potential applications. lookchem.com
Antioxidant Activity
Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in numerous diseases. Thiourea derivatives are known to possess antioxidant properties, acting as scavengers of free radicals. researchgate.nethueuni.edu.vn
Studies on various thiourea derivatives have demonstrated their ability to scavenge free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). hueuni.edu.vn The antioxidant capacity of these compounds is influenced by their molecular structure. For instance, 1,3-diphenyl-2-thiourea has been shown to be a more effective radical scavenger than 1-benzyl-3-phenyl-2-thiourea. hueuni.edu.vn Theoretical calculations suggest that the hydrogen atom transfer (HAT) mechanism is the preferred pathway for the antioxidant activity of thiourea derivatives. hueuni.edu.vn The ortho-methylated derivative of 2-thiophenecarboxylic acid has also been identified as having high antioxidant and antihemolytic effects. nih.gov
Anti-inflammatory and Analgesic Potential
Inflammation is a complex biological response involved in various pathological conditions. Thiourea derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. nih.govdntb.gov.uanih.gov
Pharmacological Considerations
Pharmacological assessment of a compound provides crucial information regarding its potential therapeutic applications. For Thiourea, N,N'-bis(2-methylphenyl)-, a complete pharmacological profile is not yet available in the public domain. However, some sources indicate its potential as an inhibitor of secreted aspartic protease SAP2, which may have implications for the treatment of drug-resistant Candida albicans infections. It has also been mentioned for its industrial application as a metal-pickling inhibitor.
Molecular Docking Studies with Biological Targets
Currently, there is a notable absence of specific molecular docking studies for Thiourea, N,N'-bis(2-methylphenyl)- in peer-reviewed scientific literature. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for understanding how a ligand, such as a thiourea derivative, might interact with a biological target, typically a protein or enzyme.
While research on other thiourea derivatives has demonstrated their potential to interact with various biological targets, including those relevant to cancer and infectious diseases, similar detailed computational analyses for Thiourea, N,N'-bis(2-methylphenyl)- are not publicly accessible. Such studies would be invaluable in elucidating its mechanism of action and identifying potential therapeutic targets.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties
A thorough understanding of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is fundamental to its development as a potential therapeutic agent. These properties determine the bioavailability, efficacy, and safety of a drug candidate.
As with molecular docking studies, specific and detailed ADMET profiling for Thiourea, N,N'-bis(2-methylphenyl)- is not available in the current scientific literature. Predictive computational models are often used to estimate these properties in the early stages of drug discovery. However, the results of such in silico predictions for this specific compound have not been published. Experimental ADMET studies are essential to validate any computational predictions and to fully characterize the pharmacokinetic and toxicological profile of the compound.
Advanced Applications and Future Directions
Sensors and Molecular Recognition Devices
The core functionality of thiourea (B124793) derivatives in sensor technology lies in the hydrogen-bonding capabilities of the N-H protons of the thiourea backbone. nih.gov These protons can act as hydrogen-bond donors, enabling the molecule to selectively bind with various anions and neutral molecules. This interaction can trigger a detectable signal, such as a change in color or fluorescence, forming the basis of a chemosensor. nih.gov
Aryl-substituted thioureas, particularly those with functionalized aromatic rings, are promising candidates for the development of chemosensors. nih.gov The electronic properties of the aryl substituents can be tuned to modulate the acidity of the N-H protons and, consequently, the binding affinity and selectivity towards specific analytes. In the case of Thiourea, N,N'-bis(2-methylphenyl)-, the methyl groups in the ortho positions of the phenyl rings can influence the conformation of the molecule and the steric accessibility of the hydrogen-bonding sites.
While direct studies on Thiourea, N,N'-bis(2-methylphenyl)- as a sensor are not extensively reported, the principles of molecular recognition established for similar diaryl thioureas suggest its potential in this area. The ability of thiourea-based receptors to bind with anions like acetate (B1210297), phosphate, and fluoride (B91410) has been well-documented. nih.gov The binding process often involves the formation of a host-guest complex, stabilized by hydrogen bonds between the thiourea N-H groups and the anion. This interaction can lead to deprotonation or changes in the electronic structure of the chromogenic part of the molecule, resulting in an observable optical response. nih.gov
Table 1: Potential Anion Sensing Capabilities of Diaryl Thioureas
| Analyte | Interaction Mechanism | Potential Application |
| Acetate (CH₃COO⁻) | Hydrogen bonding | Environmental monitoring, Industrial process control |
| Dihydrogen Phosphate (H₂PO₄⁻) | Hydrogen bonding | Biological sensing, Water quality analysis |
| Fluoride (F⁻) | Hydrogen bonding, Deprotonation | Medical diagnostics, Water treatment |
Material Science Applications
The versatility of thiourea and its derivatives extends into the realm of material science, where they are utilized in the synthesis of various polymers and resins. mdpi.com The thiocarbonyl group can participate in polymerization reactions, and the presence of aryl substituents can impart desirable properties such as thermal stability, and specific optical or electronic characteristics to the resulting materials.
Although specific applications of Thiourea, N,N'-bis(2-methylphenyl)- in material science are not widely detailed in current literature, the general reactivity of thioureas suggests its potential as a monomer or a cross-linking agent in the production of specialized polymers. The incorporation of the o-tolyl groups could enhance the solubility of the resulting polymers in organic solvents and influence their morphological and mechanical properties.
Green Chemistry and Sustainable Synthesis
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of thiourea derivatives. derpharmachemica.com Traditional methods for synthesizing diaryl thioureas often involve toxic solvents and reagents.
Recent research has focused on developing more environmentally benign synthetic routes. One promising approach involves the use of green solvents. For instance, a general and efficient green method for the preparation of nitro N,N'-diaryl thioureas has been developed using Cyrene, a biodegradable, bio-derived solvent, as an alternative to tetrahydrofuran (B95107) (THF), with reactions achieving nearly quantitative yields in a one-pot setup. nih.gov Another sustainable approach is the use of water as a solvent for the condensation of benzil (B1666583) and substituted aryl thioureas in the presence of a base to synthesize thiophenytoins. derpharmachemica.com
Furthermore, catalytic processes are being explored to improve the efficiency and sustainability of thiourea synthesis. An efficient and general catalytic process has been developed for the direct preparation of monosubstituted thioureas using thiourea as a biocompatible thiocarbonyl source. This method utilizes a deep eutectic solvent, choline (B1196258) chloride/tin(II) chloride, which acts as both a green catalyst and the reaction medium, and can be recovered and reused for multiple cycles with no significant loss in activity. rsc.org
Table 2: Green Synthesis Strategies for Thiourea Derivatives
| Green Chemistry Principle | Approach | Example | Reference |
| Use of Safer Solvents | Replacing hazardous solvents with greener alternatives. | Synthesis of nitro N,N'-diaryl thioureas using Cyrene. | nih.gov |
| Use of Renewable Feedstocks | Utilizing bio-based starting materials. | Use of thiourea as a biocompatible thiocarbonyl source. | rsc.org |
| Catalysis | Employing catalysts to increase reaction efficiency and reduce waste. | Choline chloride/tin(II) chloride deep eutectic solvent as a reusable catalyst and medium. | rsc.org |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Atom-economic reaction of isocyanides with aliphatic amines and elemental sulfur at nearly ambient temperature. | organic-chemistry.org |
Interdisciplinary Research Opportunities
Thiourea, N,N'-bis(2-methylphenyl)- and related diaryl thioureas are at the crossroads of several scientific disciplines, offering a plethora of interdisciplinary research opportunities, particularly in medicinal chemistry and catalysis.
Medicinal Chemistry: Thiourea derivatives have emerged as a significant class of compounds with a broad spectrum of biological activities. mdpi.com Research has demonstrated their potential as anticancer, antimicrobial, and antiviral agents. biointerfaceresearch.comnih.gov The ability of the thiourea moiety to form strong hydrogen bonds allows these compounds to interact with biological targets such as enzymes and proteins. nih.gov
N-aryl and N,N'-diarylthioureas have shown promise as anticancer agents by inhibiting tumor cell proliferation. biointerfaceresearch.com For example, some bis-thiourea derivatives have been found to target microtubule polymerization, leading to cancer cell death. mdpi.com Furthermore, bis-acyl-thiourea derivatives have been investigated for their DNA binding and anti-brain-tumor activities. mdpi.com The design and synthesis of novel thiourea derivatives, including those based on the N,N'-bis(2-methylphenyl) scaffold, present a fertile ground for the discovery of new therapeutic agents.
Catalysis: The hydrogen-bonding ability of thioureas also makes them effective organocatalysts. nih.govrsc.org They can activate electrophiles and stabilize anionic intermediates in a variety of organic reactions. rsc.org Specifically, N,N'-diaryl thioureas with electron-withdrawing groups have been developed as highly active and selective catalysts for a range of transformations. rsc.orgscilit.com While the electron-donating methyl groups in Thiourea, N,N'-bis(2-methylphenyl)- might render it less acidic and thus a less active catalyst compared to its electron-deficient counterparts, its unique steric and electronic properties could be exploited in specific catalytic applications. The exploration of its catalytic potential in various organic syntheses remains a viable area for future research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
